molecular formula C10H14N2O B562595 (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine CAS No. 1315051-29-6

(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine

Cat. No. B562595
CAS RN: 1315051-29-6
M. Wt: 178.235
InChI Key: NUVWVCBXUZDRMG-ZETCQYMHSA-N
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Description

The compound “(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine” is a derivative of 3,4-dihydro-2H-1,4-benzoxazin-6-ol . The benzoxazine ring is a common structure in many biologically active compounds. The presence of the amine group suggests that it could be involved in various chemical reactions.


Synthesis Analysis

Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, benzoxazines can be synthesized through the reaction of 2-aminophenols with formaldehyde and phenols .


Molecular Structure Analysis

The compound contains a benzoxazine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is fused to a benzene ring, forming a bicyclic structure .


Chemical Reactions Analysis

The amine group in the compound can participate in various reactions, such as acylation, alkylation, and condensation. The reactivity of the compound would also be influenced by the benzoxazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amine group in this compound) can influence its solubility in different solvents .

Scientific Research Applications

Subheading Antimicrobial Effectiveness of Dihydro-2H-benzo[1,4]oxazin Derivatives

A study by Mathew et al. (2010) explored the eco-friendly synthesis of 3,4-dihydro-2H-benzo[e]- and other related oxazine derivatives, assessing their antimicrobial activity against various pathogenic fungi and bacteria. These compounds showed significant antimicrobial effects, indicating their potential in fighting infections (Mathew et al., 2010).

Innovative Synthesis Methods

Subheading New Synthesis Approaches for 3,4-Dihydro-2H-benzo[1,4]oxazines

Research by 詹淑婷 (2012) focused on developing new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines. The study used 2-aminophenol as a starting material, leading to the successful synthesis of several dihydro-2H-benzo[1,4]oxazine derivatives. This represents a new approach to developing these compounds (詹淑婷, 2012).

Herbicidal Applications

Subheading Herbicidal Activity of Dihydro-2H-benzo[1,4]oxazine Derivatives

A study by Huang et al. (2005) identified the herbicidal activity of certain dihydro-2H-benzo[b][1,4]oxazine derivatives, including the commercial herbicide flumioxazin. These compounds were found to inhibit protoporphyrinogen oxidase, suggesting their potential as effective herbicides (Huang et al., 2005).

Anti-Inflammatory Activity

Subheading Anti-Inflammatory Properties of Dihydro-2H-benzo[e][1,3]oxazine Derivatives

Li et al. (2016) synthesized novel dihydro-2H-benzo[e][1,3]oxazine derivatives and evaluated their anti-inflammatory activity. Some compounds exhibited higher anti-inflammatory activity than ibuprofen, indicating their potential as new anti-inflammatory agents (Li et al., 2016).

Synthesis and Structural Analysis

Subheading Synthesis and Characterization of Isomeric Benzo[1,4]oxazines

Santes et al. (1999) investigated the synthesis of various isomeric benzo[1,4]oxazines, providing insights into their structural characteristics through NMR spectroscopy and X-ray crystallography. This research adds to the understanding of the chemical properties of these compounds (Santes et al., 1999).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Standard safety measures should be taken while handling this compound, including the use of personal protective equipment .

Future Directions

The future research directions would depend on the compound’s biological activity, reactivity, and potential applications. It could be interesting to explore its potential uses in medicinal chemistry, given the biological activity of many benzoxazine derivatives .

properties

IUPAC Name

(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(11)8-2-3-10-9(6-8)12-4-5-13-10/h2-3,6-7,12H,4-5,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVWVCBXUZDRMG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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